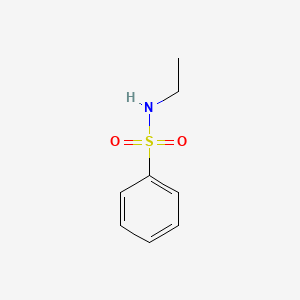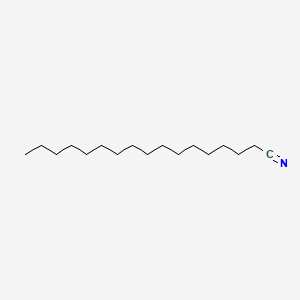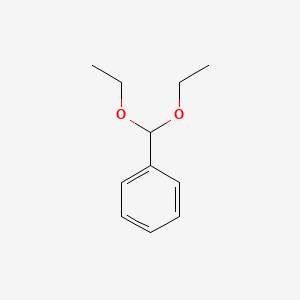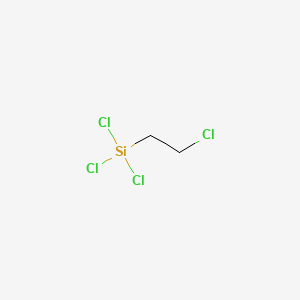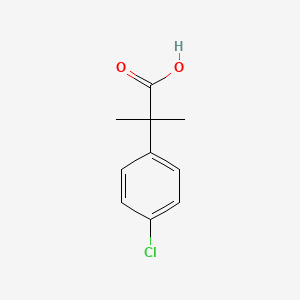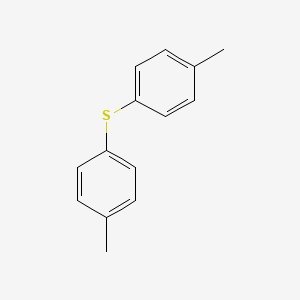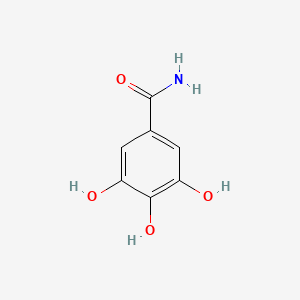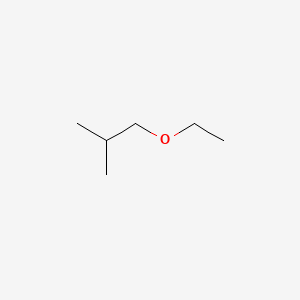
丁香基丙烷
描述
Syringylpropane (also known as 1,2,3-trimethylbenzene) is a hydrocarbon compound belonging to the class of aromatic compounds. It is a white crystalline solid with a sweet, pungent odor. It is found in a variety of plant and animal sources, including wood, coal, and petroleum. It is also a component of many synthetic compounds, such as detergents and lubricants. Syringylpropane has a wide range of applications in both the pharmaceutical and industrial sectors.
科学研究应用
一氧化氮合酶抑制活性
与丁香基丙烷相关的苯丙烷糖苷丁香苷 4-O-β-葡糖苷对小鼠巨噬细胞中的一氧化氮合酶表现出显着的抑制活性,表明其在炎症和免疫相关疾病中的潜力 (Park 等人,1996)。
药理特性
含有丁香基丙烷衍生物的丁香属植物表现出多种药理活性。这些包括保肝、抗炎、抗菌、抗氧化、抗肿瘤、抗病毒、保护心脏和免疫调节作用 (Zhu 等人,2020)。
软木中的木质素成分
丁香基丙烷单元是典型软木木质素中的次要成分,其含量不到总苯丙烷单元的 0.1%。这一发现对于了解软木木质素的化学组成和潜在应用至关重要 (Obst & Laaducci, 1986)。
抗癌潜力
丁香苷已显示出抗癌潜力,特别是在乳腺癌细胞中。它诱导氧化应激并抑制细胞增殖,表明其作为治疗剂的有效性 (Lee 等人,2019)。
化学和药理学综述
丁香苷是一种苯丙烷糖苷,已显示出多种药理特性,包括抗氧化、抗糖尿病、抗炎和镇痛作用。这些活性对于开发新的治疗剂至关重要 (U.s. 等人,2015)。
抗糖尿病作用
从芭蕉中分离出的丁香苷在链脲佐菌素诱导的糖尿病大鼠中显示出显着的抗糖尿病作用,突出了其在糖尿病管理中的潜力 (Krishnan 等人,2014)。
抗炎活性
来自黄檗的丁香苷在人脐静脉内皮细胞中显示出保护作用并抑制细胞间粘附分子-1 表达。这表明其在治疗急性痛风和相关炎症性疾病中的潜力 (Yin 等人,2012)。
木质素单体成分调控
在拟南芥中的研究表明,一种特定酶(阿魏酸-5-羟化酶)的表达可以改变木质素单体成分,包括丁香基丙烷单元。这一发现对于特定木质素成分的植物基因工程至关重要 (Meyer 等人,1998)。
属性
IUPAC Name |
2,6-dimethoxy-4-propylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h6-7,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEWWEXPVKCVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075067 | |
| Record name | Phenol, 2,6-dimethoxy-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water white liquid | |
| Record name | 4-Propyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in fat, miscible (in ethanol) | |
| Record name | 4-Propyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.071-1.076 | |
| Record name | 4-Propyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
6766-82-1 | |
| Record name | 2,6-Dimethoxy-4-propylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6766-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propyl-2,6-dimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006766821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,6-dimethoxy-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethoxy-4-propylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PROPYL-2,6-DIMETHOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM73K8R20X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Dimethoxy-4-propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036226 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is syringylpropane and where is it found?
A1: Syringylpropane is a phenolic compound and a major monolignol, serving as a key building block for lignin. Lignin is a complex polymer found in the cell walls of many plants, particularly woody plants, providing structural support and rigidity. [] Syringylpropane, alongside other monolignols like guaiacylpropane and p-hydroxyphenylpropane, contributes to the diverse structures and properties of lignin found across different plant species. [, ]
Q2: How does the presence of syringylpropane affect lignin structure?
A2: The ratio of syringylpropane (S) to guaiacylpropane (G) units significantly influences lignin's overall structure and properties. [] Compared to guaiacylpropane, syringylpropane has an additional methoxy group on its aromatic ring. This structural difference leads to a higher degree of methoxylation in lignin, which can affect its degree of polymerization, cross-linking, and ultimately, its physical properties. [, ] For example, lignins rich in syringylpropane units are typically found in hardwoods and tend to be less condensed and more easily degradable than the guaiacylpropane-rich lignins found in softwoods. [, , ]
Q3: How does the S/G ratio impact the degradation of lignin?
A3: A higher S/G ratio is generally associated with increased susceptibility to degradation. Studies on fungal degradation of wood have shown that birch lignin, with a higher S/G ratio, is broken down more readily than spruce lignin, which is predominantly composed of guaiacylpropane units. [, ] This preferential degradation is attributed to the presence of syringylpropane units and their influence on lignin structure. []
Q4: Can the syringylpropane content of lignin be modified in plants?
A4: Yes, research using the model plant Arabidopsis thaliana demonstrates that manipulating the expression of specific enzymes in the phenylpropanoid pathway can alter the syringylpropane content of lignin. Specifically, overexpressing Ferulate-5-hydroxylase (F5H), an enzyme involved in the biosynthesis of syringylpropane, can significantly increase the proportion of syringylpropane units in lignin. [, ] This finding suggests the potential for engineering lignin composition in plants for various applications, such as improved biofuel production.
Q5: What are the industrial implications of understanding syringylpropane's role in lignin?
A5: Syringylpropane content significantly influences the properties of lignocellulosic biomass and dictates its suitability for various industrial processes. [, ] For instance, a higher S/G ratio generally corresponds to easier lignin degradation during pulping processes in the paper industry, resulting in higher pulp yields and potentially reducing the need for harsh chemicals. [, ] This knowledge is crucial for optimizing existing processes and developing new technologies for biofuel production and other applications that utilize lignocellulosic biomass. [, ]
Q6: Are there analytical techniques specifically designed to study syringylpropane units in lignin?
A6: While various analytical techniques are employed to characterize lignin structure, several methods are particularly useful for identifying and quantifying syringylpropane units. [, ] These include:
- Thioacidolysis: This degradative method selectively cleaves specific linkages in lignin, releasing monomers that can be quantified to estimate the proportion of syringylpropane units. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy provide detailed structural information about lignin, enabling the identification and quantification of syringylpropane units based on their characteristic signals. [, , ]
- Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This technique involves thermally degrading lignin into smaller fragments that are then separated and identified, allowing for the determination of syringylpropane-derived products. [, , ]
- Nitrobenzene Oxidation: This method oxidizes lignin, producing vanillin from guaiacylpropane units and syringaldehyde from syringylpropane units. The ratio of these aldehydes provides an indication of the S/G ratio. [, ]
Q7: How does the presence of syringylpropane units affect the application of lignin in materials science?
A7: Syringylpropane content can significantly influence the physical and chemical properties of lignin-based materials. [, ] For instance, lignins with a higher S/G ratio tend to exhibit improved solubility in various solvents, impacting their processability and potential applications in polymer blends and composites. [, ] Furthermore, the presence of syringylpropane units can impact the thermal stability, mechanical strength, and antioxidant properties of lignin-based materials, making them suitable for a broader range of applications. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



